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Compound of Interest

Compound Name: 6-Bromo-1,2-benzisoxazole

Cat. No.: B1289395

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Bromo-1,2-benzisoxazole, a heterocyclic compound of interest in medicinal chemistry and
drug development. While specific experimental data for this exact molecule is not publicly
available in the searched literature, this guide extrapolates the expected spectroscopic
characteristics based on data from closely related analogs and fundamental principles of
spectroscopic analysis. The information herein serves as a valuable resource for the
identification, characterization, and quality control of 6-Bromo-1,2-benzisoxazole and similar
molecular scaffolds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules, providing detailed information about the chemical environment of hydrogen (*H) and
carbon (33C) nuclei.

'H NMR Spectroscopy

The proton NMR spectrum of 6-Bromo-1,2-benzisoxazole is expected to exhibit signals in the
aromatic region, characteristic of the benzisoxazole ring system. The bromine substituent will
influence the chemical shifts of the adjacent protons.

Table 1: Expected *H NMR Spectroscopic Data for 6-Bromo-1,2-benzisoxazole
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

Data not available in

search results

Expected ~8.5-7.5 m - Aromatic Protons

Note: The specific chemical shifts and coupling constants for 6-Bromo-1,2-benzisoxazole are
not available in the provided search results. The expected range is based on general values for

aromatic protons in similar heterocyclic systems.

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule,
including the quaternary carbons. The chemical shifts are indicative of the electronic

environment of each carbon atom.

Table 2: Expected 13C NMR Spectroscopic Data for 6-Bromo-1,2-benzisoxazole

Chemical Shift (d) ppm Assignment

Data not available in search results

Expected ~165-110 Aromatic and Heterocyclic Carbons

Note: Specific peak assignments for 6-Bromo-1,2-benzisoxazole are not available in the
provided search results. The expected range is based on typical values for carbon atoms in
benzisoxazole and related brominated aromatic compounds.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a compound like 6-Bromo-1,2-

benzisoxazole is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified 6-Bromo-1,2-
benzisoxazole in a suitable deuterated solvent (e.g., CDCIls or DMSO-ds) to a volume of
approximately 0.6-0.7 mL in a standard 5 mm NMR tube.
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e Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of
300 MHz or higher for *tH NMR and 75 MHz or higher for 13C NMR.

» 'H NMR Data Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.
o Acquire a one-dimensional *H NMR spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
e 13C NMR Data Acquisition:

o Acquire a one-dimensional 3C NMR spectrum with proton decoupling to simplify the
spectrum to single lines for each carbon.

o Set the spectral width to encompass the full range of expected carbon chemical shifts
(typically 0-200 ppm).

o Alarger number of scans is typically required for 13C NMR due to the lower natural
abundance of the 13C isotope.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase correct the resulting spectra.

[e]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

[e]

Integrate the *H NMR signals and determine the multiplicities and coupling constants.

Infrared (IR) Spectroscopy
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IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by
measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Expected Key IR Absorption Bands for 6-Bromo-1,2-benzisoxazole

Wavenumber (cm~?) Intensity Assignment

Data not available in search

results

Expected ~3100-3000 Medium Aromatic C-H stretch
Expected ~1620-1450 Medium-Strong C=C and C=N ring stretching
Expected ~1250-1000 Strong C-0O stretching

Expected ~800-600 Strong C-Br stretch

Note: The specific wavenumbers for 6-Bromo-1,2-benzisoxazole are not available in the
provided search results. The expected ranges are based on characteristic absorption
frequencies for the functional groups present in the molecule.

Experimental Protocol for IR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind a small amount of dry potassium bromide (KBr) into a fine powder using
an agate mortar and pestle.

o Add a small amount of 6-Bromo-1,2-benzisoxazole (typically 1-2% by weight) to the KBr
and mix thoroughly by grinding.

o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
o Data Acquisition:
o Record a background spectrum of the empty spectrometer.

o Place the KBr pellet in the sample holder of an FTIR spectrometer.
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o Acquire the IR spectrum over the mid-infrared range (typically 4000-400 cm~1).
o Co-add multiple scans to improve the signal-to-noise ratio.
o Data Analysis:

o Identify the characteristic absorption bands and correlate them to the functional groups
present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the
molecular weight and elemental composition of a compound by measuring its mass-to-charge
ratio (m/z).

Table 4: Expected Mass Spectrometry Data for 6-Bromo-1,2-benzisoxazole

m/z Relative Intensity Assignment

Data not available in search

results
) Molecular ion [M]* (due to 7°Br
Expected ~197/199 High )
and 81Br isotopes)
Fragmentation pattern
Expected fragments Variable characteristic of the

benzisoxazole ring

Note: The exact m/z values and fragmentation pattern for 6-Bromo-1,2-benzisoxazole are not
available in the provided search results. The molecular ion is expected to show a characteristic
isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks).

Experimental Protocol for Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of 6-Bromo-1,2-benzisoxazole into the
mass spectrometer via a suitable method such as direct infusion or through a gas
chromatograph (GC-MS) or liquid chromatograph (LC-MS).
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« lonization: Utilize an appropriate ionization technique. Electron ionization (El) is common for
volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or more
polar compounds.

o Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer
(e.g., quadrupole, time-of-flight).

» Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion
intensity versus m/z.

o Data Interpretation:
o Identify the molecular ion peak to determine the molecular weight.
o Analyze the isotopic pattern to confirm the presence of bromine.
o Interpret the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of a target compound like 6-Bromo-1,2-benzisoxazole.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-1,2-benzisoxazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289395#spectroscopic-data-of-6-bromo-1-2-
benzisoxazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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